oxophosphanium CAS No. 64655-99-8](/img/structure/B14485371.png)
[(2-Chlorocyclohex-1-en-1-yl)oxy](ethoxy)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorocyclohex-1-en-1-yl)oxyoxophosphanium is a complex organophosphorus compound It features a cyclohexene ring substituted with a chlorine atom and an ethoxy group, linked to an oxophosphanium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorocyclohex-1-en-1-yl)oxyoxophosphanium typically involves the reaction of 2-chlorocyclohex-1-en-1-ol with ethoxyphosphonium chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (2-Chlorocyclohex-1-en-1-yl)oxyoxophosphanium may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chlorocyclohex-1-en-1-yl)oxyoxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the oxophosphanium moiety to phosphines.
Substitution: The chlorine atom in the cyclohexene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted cyclohexene derivatives.
Applications De Recherche Scientifique
(2-Chlorocyclohex-1-en-1-yl)oxyoxophosphanium has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Chlorocyclohex-1-en-1-yl)oxyoxophosphanium involves its interaction with molecular targets such as enzymes or receptors. The oxophosphanium moiety can act as a ligand, binding to metal centers or active sites in proteins. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A versatile intermediate used in organic synthesis.
2-Chlorocyclohex-1-enecarbaldehyde: Another chlorinated cyclohexene derivative with different functional groups.
1,2-Bis(2-chloroethoxy)ethane: A compound with similar chlorine and ethoxy substituents but different core structure.
Uniqueness
(2-Chlorocyclohex-1-en-1-yl)oxyoxophosphanium is unique due to the presence of both a cyclohexene ring and an oxophosphanium moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
64655-99-8 |
|---|---|
Formule moléculaire |
C8H13ClO3P+ |
Poids moléculaire |
223.61 g/mol |
Nom IUPAC |
(2-chlorocyclohexen-1-yl)oxy-ethoxy-oxophosphanium |
InChI |
InChI=1S/C8H13ClO3P/c1-2-11-13(10)12-8-6-4-3-5-7(8)9/h2-6H2,1H3/q+1 |
Clé InChI |
CVBJUGQRSADYMT-UHFFFAOYSA-N |
SMILES canonique |
CCO[P+](=O)OC1=C(CCCC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


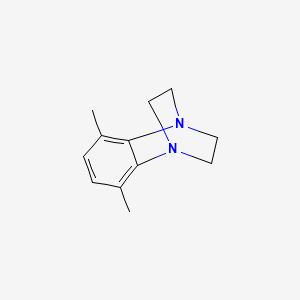
![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)
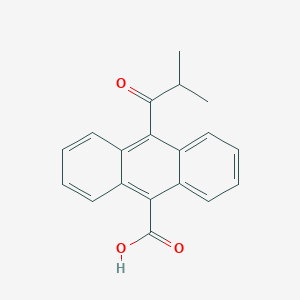
![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)
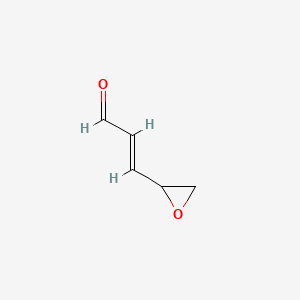
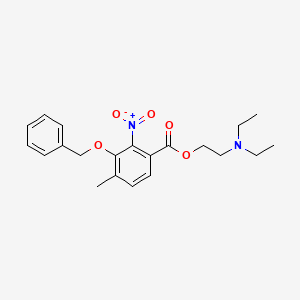
![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
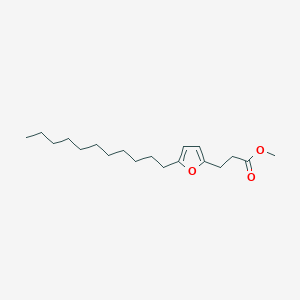
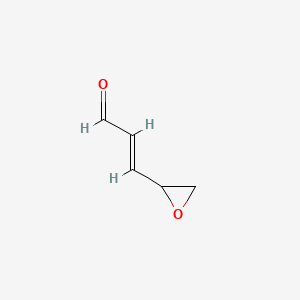
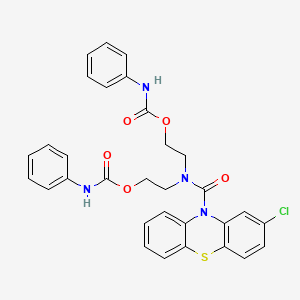
![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)
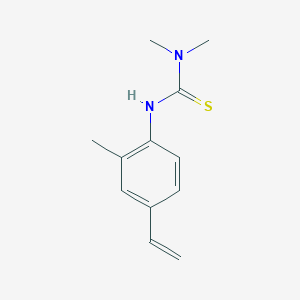
![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)
